A Comprehensive Technical Guide to 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth exploration of 5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical nomenclature, synthesis, reactivity, and prospective applications, offering a technical resource for researchers and scientists in the field.
IUPAC Nomenclature and Structural Elucidation
The systematic name for the compound is 5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole . This name is derived from the following structural features:
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1,2-oxazole: A five-membered heterocyclic ring containing an oxygen atom at position 1 and a nitrogen atom at position 2.
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4,5-dihydro: Indicates that the double bond between positions 4 and 5 of the oxazole ring is saturated. This derivative is also commonly referred to as an isoxazoline.
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3-ethyl: An ethyl group is attached to the carbon atom at position 3 of the ring.
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5-(chloromethyl): A chloromethyl group is attached to the carbon atom at position 5 of the ring.
The structure is as follows:
Caption: Chemical structure of 5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole.
Synthesis Strategies
The synthesis of 5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole can be approached through several established methods for forming the isoxazoline ring, most notably via 1,3-dipolar cycloaddition reactions.
1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkene
A primary and versatile route to 4,5-dihydro-1,2-oxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. For the target molecule, this would involve the reaction of propanenitrile oxide with 3-chloro-1-propene.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of the target molecule.
Detailed Protocol:
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Generation of Propanenitrile Oxide: Propanenitrile oxide is an unstable intermediate and is typically generated in situ. A common method is the dehydrohalogenation of the corresponding hydroximoyl chloride.
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Start with propionaldoxime, which is then chlorinated to form propanohydroximoyl chloride. .
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The hydroximoyl chloride is then treated with a non-nucleophilic base, such as triethylamine, to generate propanenitrile oxide in the reaction mixture.
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Cycloaddition Reaction:
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The in situ generated propanenitrile oxide is reacted with an excess of 3-chloro-1-propene.
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The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, at room temperature.
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The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification:
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Upon completion, the reaction mixture is washed with water to remove the triethylamine hydrochloride salt.
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The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to yield the pure 5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole.
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Rationale for Experimental Choices:
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The in situ generation of the nitrile oxide is necessary due to its high reactivity and tendency to dimerize.
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The use of a non-nucleophilic base prevents side reactions with the hydroximoyl chloride.
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An excess of the alkene is often used to maximize the yield of the desired cycloadduct and minimize the dimerization of the nitrile oxide.
Chemical Reactivity and Properties
The chemical reactivity of 5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole is primarily dictated by the presence of the chloromethyl group and the isoxazoline ring.
Reactivity of the Chloromethyl Group
The chloromethyl group is a reactive electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups at the 5-position, which is a key feature for generating chemical libraries for structure-activity relationship (SAR) studies in drug discovery.[1]
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | Ammonia, primary/secondary amines | Aminomethyl |
| Thiol | Sodium thiomethoxide | (Methylthio)methyl |
| Azide | Sodium azide | Azidomethyl |
| Cyanide | Sodium cyanide | Cyanomethyl |
| Hydroxide | Sodium hydroxide | Hydroxymethyl |
Stability of the Isoxazoline Ring
The 4,5-dihydro-1,2-oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, the N-O bond is susceptible to reductive cleavage. This property can be exploited in synthetic chemistry, as the isoxazoline ring can serve as a masked β-hydroxy ketone or γ-amino alcohol, which are valuable synthons.[2]
Applications in Drug Development
The isoxazole and isoxazoline scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2] They are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]
As a Scaffold for Novel Therapeutics
The title compound, with its reactive chloromethyl handle, is an excellent starting material for the synthesis of diverse libraries of isoxazoline derivatives. Researchers can systematically modify the substituent at the 5-position to explore the SAR and optimize the biological activity for a specific therapeutic target. The ethyl group at the 3-position can influence the compound's lipophilicity and electronic properties, which are critical parameters in drug design.[1]
Caption: Workflow for utilizing the target compound in drug discovery.
Potential Biological Activities
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Antimicrobial Agents: Many isoxazole derivatives have demonstrated potent antibacterial and antifungal activities.[3][4]
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Anticancer Agents: The isoxazole nucleus is a component of several compounds with cytotoxic effects against various cancer cell lines.
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Anti-inflammatory Agents: Certain isoxazolines have shown promise as anti-inflammatory agents.
Analytical Characterization
The structure of 5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the connectivity of atoms and the chemical environment of the protons and carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the C-Cl and C=N bonds.
Safety and Handling
As with any chlorinated organic compound, 5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. The material safety data sheet (MSDS) should be consulted for detailed handling and disposal procedures.
Conclusion
5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole is a valuable heterocyclic building block with significant potential for the development of new therapeutic agents. Its straightforward synthesis via 1,3-dipolar cycloaddition and the reactivity of its chloromethyl group allow for the creation of diverse chemical libraries for biological screening. The isoxazoline core is a well-established pharmacophore, suggesting that derivatives of this compound are promising candidates for further investigation in various areas of drug discovery.
References
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PubChem. Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. Available at: [Link]
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PMC. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]
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MDPI. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Available at: [Link]
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MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]
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